molecular formula C5H8ClN3O2 B14433952 4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione CAS No. 78409-68-4

4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B14433952
CAS No.: 78409-68-4
M. Wt: 177.59 g/mol
InChI Key: XIPDAKMCIYBABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione is an organic compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a triazolidine ring substituted with a chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 1,2,4-triazolidine-3,5-dione with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to replace the chloropropyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of various substituted triazolidine derivatives.

Scientific Research Applications

4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-4-methylpiperazine: Another compound with a chloropropyl group, used in similar applications.

    1-(3-Chloropropyl)-2,3-dihydro-1H-indole: A related compound with potential biological activities.

    1-(3-Chloropropyl)-1H-pyrazole: Known for its use in organic synthesis and potential therapeutic applications.

Uniqueness

4-(3-Chloropropyl)-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

78409-68-4

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

4-(3-chloropropyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C5H8ClN3O2/c6-2-1-3-9-4(10)7-8-5(9)11/h1-3H2,(H,7,10)(H,8,11)

InChI Key

XIPDAKMCIYBABZ-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=O)NNC1=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.